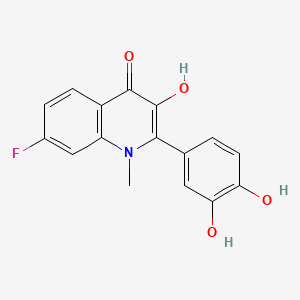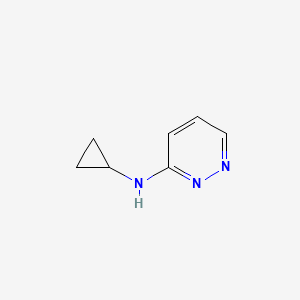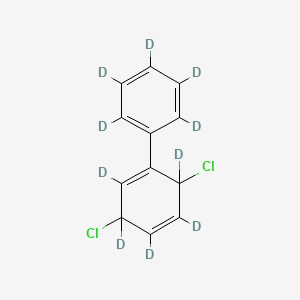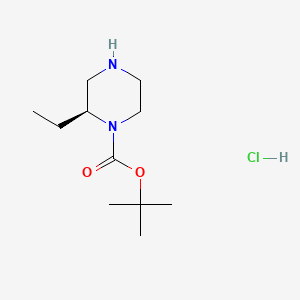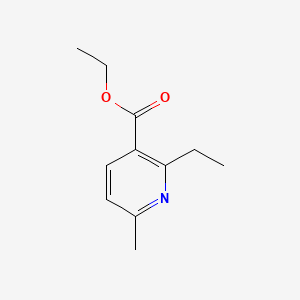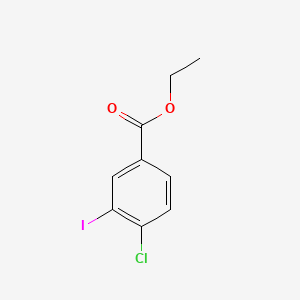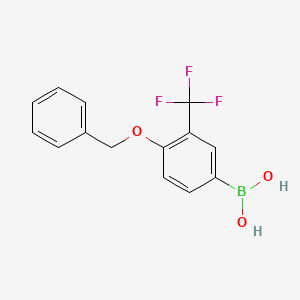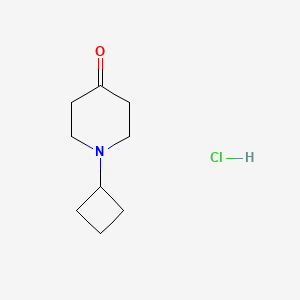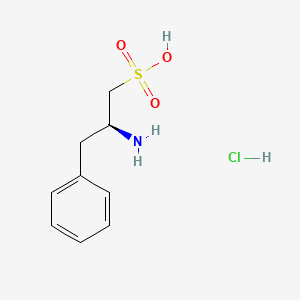
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is a chiral sulfonic acid derivative. This compound is notable for its unique structure, which includes an amino group, a phenyl group, and a sulfonic acid group. The hydrochloride form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Amino-3-phenylpropane, which is commercially available or can be synthesized from phenylalanine.
Sulfonation: The amino group is protected, and the phenyl group is sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Deprotection: The protecting group on the amino group is removed to yield the free amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for sulfonation and purification steps can further enhance efficiency.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions, although it is generally stable under mild conditions.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Reagents like alcohols or amines in the presence of a catalyst.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid: Lacks the sulfonic acid group, making it less acidic and less soluble in water.
(S)-2-Amino-3-phenylpropane-1-sulfonic acid: The free acid form, which is less soluble in water compared to the hydrochloride salt.
Uniqueness: (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride is unique due to its combination of an amino group, a phenyl group, and a sulfonic acid group, along with its enhanced solubility in water. This makes it particularly useful in applications requiring water-soluble chiral compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCAGNACUZJMB-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
